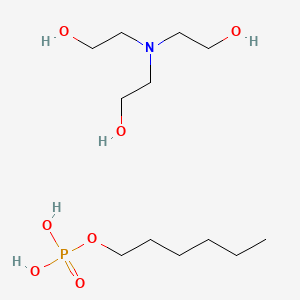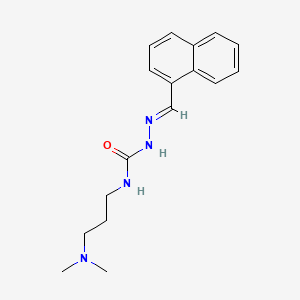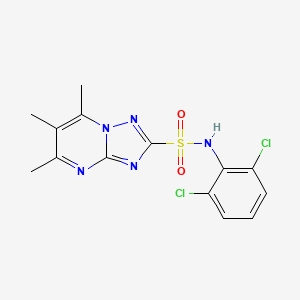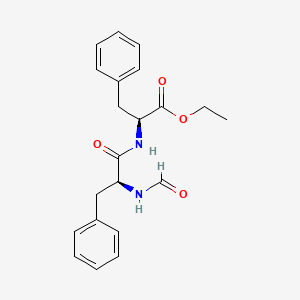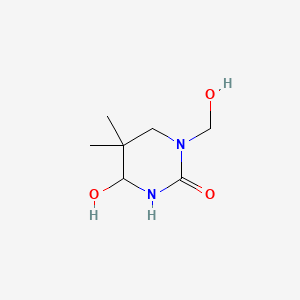![molecular formula C12H27N5O B12684849 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane;prop-2-enenitrile CAS No. 68855-50-5](/img/structure/B12684849.png)
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane;prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, reaction products with propylene oxide and triethylenetetramine, is a complex chemical compound formed through the reaction of 2-propenenitrile (also known as acrylonitrile), propylene oxide, and triethylenetetramine. This compound is used in various industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenenitrile, reaction products with propylene oxide and triethylenetetramine, involves the reaction of acrylonitrile with propylene oxide and triethylenetetramine under controlled conditions. The reaction typically occurs in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and efficiency. The process may include steps such as purification and separation to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, reaction products with propylene oxide and triethylenetetramine, can undergo various chemical reactions, including:
Polymerization: The compound can polymerize, especially in the presence of initiators or catalysts.
Hydration: The nitrile group can be hydrated to form amides or acids.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and catalysts that facilitate polymerization or substitution reactions. Conditions such as temperature, solvent, and pH can significantly influence the reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, polymerization can lead to the formation of various polymeric materials, while hydration can produce amides or acids .
Scientific Research Applications
2-Propenenitrile, reaction products with propylene oxide and triethylenetetramine, has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various polymers and chemical intermediates.
Biology: Investigated for its potential use in biochemical assays and as a reagent in biological research.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, in polymerization reactions, the compound can act as a monomer that forms long polymer chains through the action of catalysts or initiators. In biological systems, it may interact with enzymes or other proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: A key reactant in the synthesis of the compound, known for its use in the production of plastics and synthetic fibers.
Propylene Oxide: Another reactant, used in the production of polyurethanes and other polymers.
Triethylenetetramine: A chelating agent used in various chemical and industrial applications
Uniqueness
The uniqueness of 2-propenenitrile, reaction products with propylene oxide and triethylenetetramine, lies in its ability to combine the properties of its reactants, resulting in a compound with versatile chemical reactivity and a wide range of applications. Its ability to undergo polymerization and other chemical reactions makes it valuable in both research and industrial settings .
Properties
CAS No. |
68855-50-5 |
|---|---|
Molecular Formula |
C12H27N5O |
Molecular Weight |
257.38 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane;prop-2-enenitrile |
InChI |
InChI=1S/C6H18N4.C3H3N.C3H6O/c7-1-3-9-5-6-10-4-2-8;1-2-3-4;1-3-2-4-3/h9-10H,1-8H2;2H,1H2;3H,2H2,1H3 |
InChI Key |
WHPFDFHXPDRYFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C=CC#N.C(CNCCNCCN)N |
Related CAS |
68400-65-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


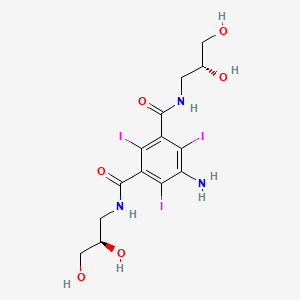
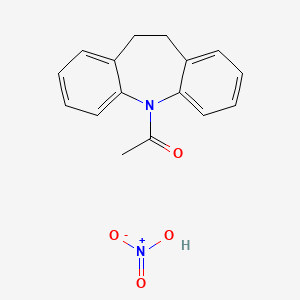
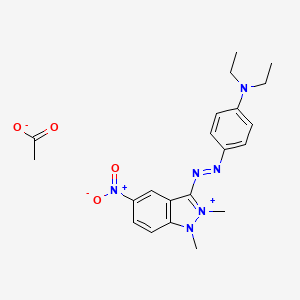
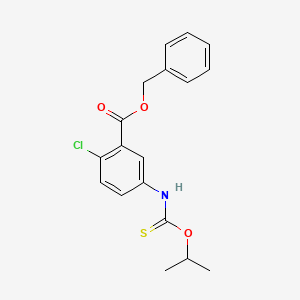

![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)
